molecular formula C16H23NO2 B2355909 2-ethyl-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)butanamide CAS No. 2034527-28-9

2-ethyl-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)butanamide

Cat. No. B2355909
CAS RN: 2034527-28-9
M. Wt: 261.365
InChI Key: ZMLFRZQGRSJQAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-ethyl-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)butanamide, also known as EHNA, is a selective inhibitor of adenosine deaminase (ADA). It was first synthesized in the 1970s and has since been used extensively in scientific research due to its ability to modulate the activity of ADA, an enzyme that plays a key role in the metabolism of adenosine.

Scientific Research Applications

Antiviral Activity

Indole derivatives have been reported to possess antiviral activity. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . These compounds showed inhibitory activity against influenza A .

Anti-inflammatory Activity

Indole derivatives also exhibit anti-inflammatory properties. They can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives for treating inflammation .

Anticancer Activity

Indole derivatives have been found to possess anticancer properties. They have been used in the treatment of various types of cancer cells .

Anti-HIV Activity

Indole derivatives have shown potential in the treatment of HIV. For example, indolyl and oxochromenyl xanthenone derivatives have been reported to have anti-HIV-1 activity .

Antioxidant Activity

Indole derivatives can also act as antioxidants. An aqueous solution of the antioxidant was added to the reaction mixture to the final antioxidant concentration of 2—1000 μmol L–1 .

Antimicrobial Activity

Indole derivatives have been found to possess antimicrobial properties. They can inhibit the growth of various types of microbes .

Antitubercular Activity

Indole derivatives have been reported to have antitubercular activity. They can inhibit the growth of Mycobacterium tuberculosis .

Antidiabetic Activity

Indole derivatives have been found to possess antidiabetic properties. They can help in the management of diabetes .

These are just a few of the many potential applications of indole derivatives. It’s clear that these compounds have a wide range of biological activities and clinical applications, making them a valuable area of study for researchers .

properties

IUPAC Name

2-ethyl-N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-3-12(4-2)15(18)17-11-16(19)9-13-7-5-6-8-14(13)10-16/h5-8,12,19H,3-4,9-11H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMLFRZQGRSJQAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NCC1(CC2=CC=CC=C2C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.